molecular formula C14H15F3N4O5S B2588507 methyl 4-({2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate CAS No. 1421485-27-9

methyl 4-({2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate

Cat. No.: B2588507
CAS No.: 1421485-27-9
M. Wt: 408.35
InChI Key: RSCMKGSNJMWHAE-UHFFFAOYSA-N
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Description

Methyl 4-({2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked via a sulfamoyl group to an ethyl chain terminating in a substituted 1,2,4-triazol-5-one ring. The triazolone moiety incorporates a trifluoromethyl (-CF₃) group and a methyl substituent, which contribute to its electronic and steric properties. The sulfamoyl group (-SO₂NH-) and trifluoromethyl substituent may enhance binding affinity to biological targets, while the benzoate ester improves lipophilicity and bioavailability.

Properties

IUPAC Name

methyl 4-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O5S/c1-20-12(14(15,16)17)19-21(13(20)23)8-7-18-27(24,25)10-5-3-9(4-6-10)11(22)26-2/h3-6,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCMKGSNJMWHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and esterification reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and efficiency .

Chemical Reactions Analysis

Hydrolysis of the Benzoate Ester

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid.

  • Reaction Conditions :

    • Acidic : HCl/H₂O, reflux .

    • Basic : NaOH/EtOH, 60–80°C .

  • Expected Product :
    4-(2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethylsulfamoyl)benzoic acid\text{4-({2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoic acid}

  • Relevance : Hydrolysis is critical for generating bioactive carboxylic acid derivatives, as seen in sulfonamide prodrug activation .

Triazolinone Ring Reactivity

The 1,2,4-triazolinone core may undergo nucleophilic substitution or ring-opening reactions.

  • Electrophilic Substitution :

    • The triazolinone’s NH group (position 1) can react with alkylating agents (e.g., methyl iodide) in the presence of a base (K₂CO₃/DMF) to form N-alkylated derivatives .

  • Ring-Opening :

    • Strong bases (e.g., NaOH) or reducing agents (e.g., LiAlH₄) may cleave the triazolinone ring, though stability is enhanced by the electron-withdrawing trifluoromethyl group .

Sulfamoyl Group Modifications

The sulfamoyl (–SO₂NH–) linker is prone to:

  • Nucleophilic Attack :

    • Reaction with amines (e.g., ethylenediamine) to form sulfamide derivatives .

  • Oxidation :

    • Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the sulfamoyl group may convert to sulfonic acid, though this is less likely due to steric hindrance from adjacent groups .

Trifluoromethyl Group Stability

The –CF₃ group is highly stable under most conditions but can participate in:

  • Radical Reactions :

    • Under UV light or radical initiators (e.g., AIBN), CF₃ may undergo homolytic cleavage, though this is rare in triazolinones .

  • Electrophilic Aromatic Substitution :
    –CF₃ deactivates the aromatic ring, making further substitution unlikely without directing groups .

Biological Interactions

Structurally related compounds exhibit herbicidal, fungicidal, or insecticidal activities :

  • Mode of Action :

    • Triazolinones inhibit fungal cytochrome P450 enzymes .

    • Sulfamoyl groups disrupt folate biosynthesis in pests .

  • Activity Data (Analog Compounds) :

    BioassayTarget OrganismIC₅₀/EC₅₀ (ppm)Source
    FungicidalFusarium oxysporum>50 (weak)
    InsecticidalAphids48.1% mortality
    HerbicidalEchinochloa crusgalli60% inhibition

Synthetic Routes (Inferred)

The compound’s synthesis likely involves:

  • Triazolinone Formation : Cyclization of a thiosemicarbazide with a ketone or aldehyde .

  • Sulfamoylation : Coupling the triazolinone-ethylamine intermediate with methyl 4-(chlorosulfonyl)benzoate .

Stability and Degradation

  • Thermal Stability : Decomposition expected above 250°C (based on triazolinone analogs) .

  • Photodegradation : Potential cleavage of the sulfamoyl linker under UV light .

Key Challenges in Reactivity Studies

  • Steric Hindrance : Bulky substituents (e.g., –CF₃, triazolinone) may slow nucleophilic reactions at the sulfamoyl group.

  • Solubility : Limited solubility in polar solvents may necessitate DMF or DMSO for reactions .

Scientific Research Applications

Chemistry

The compound serves as a crucial building block in organic synthesis. Its unique structure facilitates the creation of more complex molecules that can be utilized in various chemical reactions. The trifluoromethyl group enhances the reactivity and stability of the resulting compounds.

Biology

Methyl 4-({2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate is a candidate for studying enzyme interactions and biological pathways due to its structural features. The triazole ring is known to participate in hydrogen bonding and can influence biological activity by modulating enzyme function or receptor binding .

Industry

This compound is being investigated for its potential in developing advanced materials with specific properties such as enhanced stability or reactivity. Its unique combination of functional groups allows for tailored modifications that can lead to innovative applications in material science.

Case Studies

Recent studies highlight the potential anticancer activity of similar triazole-containing compounds. For example, a series of novel derivatives demonstrated significant activity against multiple human tumor cell lines at low micromolar concentrations . Such findings suggest that this compound may also possess similar therapeutic properties.

Mechanism of Action

The mechanism of action of methyl 4-({2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and triazole ring play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several classes of bioactive molecules, including sulfonylurea herbicides, triazolone derivatives, and thiadiazole-linked benzoates. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of Selected Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Use Reference
Methyl 4-({2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate Not explicitly provided Benzoate ester, sulfamoyl, triazolone, -CF₃ Hypothesized agrochemical/pharmaceutical
Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) C₁₄H₁₅N₅O₆S 381.36 g/mol Benzoate ester, sulfonylurea, triazine Herbicide (sulfonylurea class)
Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate C₁₃H₁₅N₃O₃ 261.28 g/mol Benzoate ester, triazolone Structural analog (research use)
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate C₁₈H₁₅N₃O₄S 369.40 g/mol Benzoate ester, thiadiazole, carbamoyl Unknown (safety data available)
Methyl 4-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate C₂₃H₁₈N₄O₅S 478.48 g/mol Benzoate ester, thiazolo-triazolone Research compound

Key Structural and Functional Differences

Core Heterocyclic Systems Triazolone vs. Triazine: The target compound’s 1,2,4-triazol-5-one ring differs from the 1,3,5-triazine in metsulfuron-methyl. Thiadiazole vs. Triazolone: Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () replaces the triazolone with a thiadiazole, which may alter solubility and hydrogen-bonding capacity .

Substituent Effects

  • Trifluoromethyl (-CF₃) : The -CF₃ group in the target compound increases lipophilicity and metabolic stability compared to analogs like ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate (), which lacks halogenated substituents .
  • Sulfamoyl (-SO₂NH-) vs. Sulfonylurea : The sulfamoyl linkage in the target compound is simpler than the sulfonylurea bridge in metsulfuron-methyl, possibly reducing steric hindrance in enzyme interactions .

Biological Activity Sulfonylurea herbicides (e.g., metsulfuron-methyl) inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. The target compound’s triazolone and -CF₃ groups may confer activity against different biological targets, such as fungal enzymes or mammalian receptors . The thiazolo-triazolone system in ’s compound demonstrates how heterocyclic fusion (e.g., thiazolo-triazol) can modulate electronic properties and bioactivity .

Physicochemical Properties

  • Hydrogen-Bonding Capacity : The sulfamoyl and triazolone groups provide multiple hydrogen-bonding sites, which may improve target binding compared to the methoxy-linked thiadiazole in .

Biological Activity

Methyl 4-({2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate is a compound that incorporates a triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological significance, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring , which is associated with various biological activities including antimicrobial and anticancer properties. The presence of a sulfamoyl group enhances its potential as an antibacterial agent. The molecular formula is C14H16F3N5O3SC_{14}H_{16}F_3N_5O_3S, with a molecular weight of approximately 393.37 g/mol.

Antimicrobial Activity

The triazole ring is known to exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This action disrupts membrane integrity, leading to cell death .

Anticancer Activity

Research indicates that compounds containing triazole structures can inhibit various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : Many triazole derivatives induce cell cycle arrest at specific phases (G1/S or G2/M), thereby inhibiting cellular proliferation.
  • Apoptosis Induction : They can activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Effectiveness Reference
AntimicrobialEffective against fungi
AnticancerIC50 values < 10 µM in various cell lines
Anti-inflammatoryInhibition of cytokine production
Enzyme InhibitionCholinesterase inhibitors

Case Study 1: Anticancer Screening

A study screened various triazole derivatives against multicellular spheroids representing tumor microenvironments. This compound demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of triazole derivatives against clinical isolates of fungi. The compound exhibited potent antifungal activity comparable to established antifungals like fluconazole .

Q & A

Q. What are the standard synthetic routes for preparing methyl 4-({2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving triazole intermediates. For example:
  • Step 1 : React 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) and reflux for 4–6 hours .
  • Step 2 : Introduce sulfamoyl groups via nucleophilic substitution, using reagents like sulfonyl chlorides in anhydrous solvents (e.g., DCM or THF) .
  • Step 3 : Methylation of the benzoate moiety using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
    Key considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization or column chromatography.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to confirm the triazole ring, trifluoromethyl group, and sulfamoyl linkage. For example, the CF₃ group shows a distinct triplet in ¹⁹F NMR at ~-60 ppm .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, particularly for polymorphic forms .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound under varying pH conditions?

  • Methodological Answer :
  • DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to analyze electron density distribution, focusing on the sulfamoyl and triazole moieties .
  • pKa Prediction : Use software like MarvinSketch or SPARC to estimate protonation states of the sulfonamide and triazole groups, which influence solubility and bioactivity .
  • Hydrolysis Studies : Simulate degradation pathways in aqueous media at different pH levels (e.g., acidic: pH 2–4, neutral: pH 7, basic: pH 10–12) to identify labile bonds (e.g., ester or sulfonamide cleavage) .

Q. What strategies resolve contradictions in biological activity data across studies, such as variable IC₅₀ values in enzyme inhibition assays?

  • Methodological Answer :
  • Experimental Replication : Standardize assay conditions (e.g., buffer composition, temperature, enzyme concentration) to minimize variability .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA or regression analysis) to identify outliers or confounding factors (e.g., solvent effects) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing CF₃ with Cl or CH₃) to isolate contributions of specific functional groups to activity .

Q. How does the compound’s crystallinity impact its pharmacokinetic properties, and what formulation strategies mitigate poor bioavailability?

  • Methodological Answer :
  • Polymorph Screening : Use solvent evaporation or cooling crystallization to identify stable polymorphs with enhanced solubility .
  • Co-Crystallization : Combine with co-formers (e.g., succinic acid) to improve dissolution rates .
  • Nanoformulation : Prepare nanoparticles via antisolvent precipitation or spray drying to increase surface area and absorption .

Safety and Handling

Q. What precautions are critical when handling this compound due to its acute toxicity profile?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation (Category 4 acute toxicity) .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Chemical Stability and Reactivity

Q. Under what conditions does the trifluoromethyl group undergo substitution or oxidation, and how can these reactions be controlled?

  • Methodological Answer :
  • Substitution : The CF₃ group is generally inert but may react with strong nucleophiles (e.g., Grignard reagents) at elevated temperatures (>100°C). Monitor via ¹⁹F NMR for byproducts .
  • Oxidation : Use mild oxidizing agents (e.g., mCPBA) to avoid degrading the triazole ring. Alternatively, protect the CF₃ group with a directing group during synthesis .

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